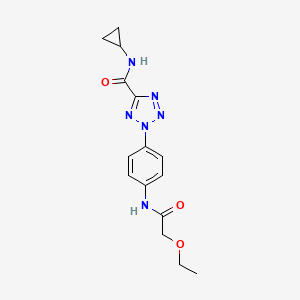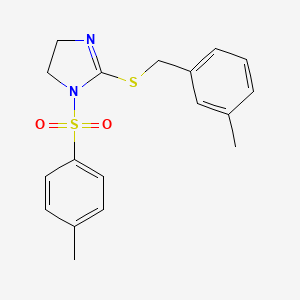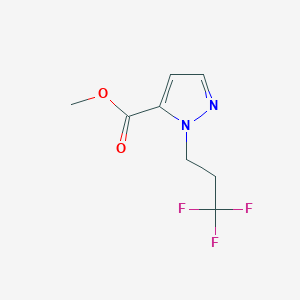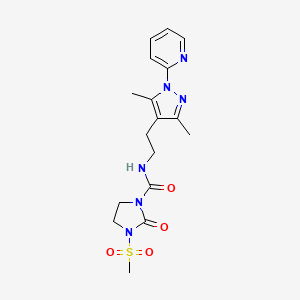![molecular formula C11H11NO4 B2809399 Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate CAS No. 2034250-52-5](/img/structure/B2809399.png)
Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl carbamate, also known as methylurethane or urethylane, is an organic compound and the simplest ester of carbamic acid (H2NCO2H). It is a colorless solid .
Synthesis Analysis
Methyl carbamate is prepared by the reaction of methanol and urea . It can also form in the reaction of ammonia with methyl chloroformate or dimethyl carbonate .Molecular Structure Analysis
The molecular formula of Methyl carbamate is C2H5NO2 . Its molecular weight is 75.07 .Chemical Reactions Analysis
Methyl carbamate is prepared by the reaction of methanol and urea .Physical And Chemical Properties Analysis
Methyl carbamate is a colorless solid . It has a boiling point of 176-177 °C and a melting point of 56-58 °C . It is freely soluble in alcohol and water .科学的研究の応用
Environmental Monitoring
N-methyl carbamate pesticides, including analogs of Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate, are frequently analyzed in water sources due to their extensive use and potential environmental impact. Msagati and Mamba (2012) developed a method combining hollow fibre supported liquid membrane (HFSLM) and solid-phase extraction (SPE) for determining N-methyl carbamates in water, highlighting the importance of monitoring these compounds in environmental samples Msagati & Mamba, 2012.
Pharmacology and Biochemistry
Carbamates have been investigated for their anticholinesterase activity, which makes them potential candidates for treating diseases like Alzheimer's. Luo et al. (2005) synthesized novel carbamates based on furobenzofuran and methanobenzodioxepine and evaluated their inhibitory action against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing promising results for medical applications Luo et al., 2005.
Agriculture
In agricultural applications, carbamates like carbofuran and carbendazim are used as pesticides and fungicides. Campos et al. (2015) discussed the use of polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole, demonstrating the advancements in pesticide delivery methods to enhance effectiveness while reducing environmental toxicity Campos et al., 2015.
Environmental Remediation
The degradation and remediation of carbamate pesticides in contaminated environments have also been a significant focus. Mishra et al. (2020) reviewed microbial technologies for the bioremediation of carbofuran-contaminated environments, emphasizing the role of microbial enzymes and genes in degrading these toxic compounds Mishra et al., 2020.
作用機序
Target of Action
Methyl ([2,2’-bifuran]-5-ylmethyl)carbamate is a carbamate ester . Carbamates are known to have anticholinesterase activity . They inhibit the action of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synapses of the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands .
Mode of Action
The compound interacts with its target, acetylcholinesterase, by forming a covalent bond with the active site of the enzyme . This prevents the enzyme from hydrolyzing acetylcholine, leading to an excess of this neurotransmitter in the synaptic cleft . The result is continuous stimulation of the postsynaptic membrane, causing symptoms such as muscle contractions and glandular hypersecretion .
Biochemical Pathways
The primary biochemical pathway affected by Methyl ([2,2’-bifuran]-5-ylmethyl)carbamate is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle contraction and gland secretion . By inhibiting acetylcholinesterase, the compound disrupts the normal functioning of this pathway, leading to an overstimulation of cholinergic receptors .
Pharmacokinetics
Carbamates in general are known to be well-absorbed through the gastrointestinal tract, skin, and lungs . They are widely distributed throughout the body and are metabolized primarily in the liver . The metabolites are then excreted in the urine . The compound’s bioavailability would be influenced by factors such as the route of administration, the individual’s metabolic rate, and the presence of other substances in the body .
Result of Action
The primary molecular effect of Methyl ([2,2’-bifuran]-5-ylmethyl)carbamate is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine . At the cellular level, this results in continuous stimulation of cholinergic receptors, causing symptoms such as muscle contractions, glandular hypersecretion, and potentially leading to a state of cholinergic crisis .
Action Environment
The action, efficacy, and stability of Methyl ([2,2’-bifuran]-5-ylmethyl)carbamate can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as drugs or toxins, could affect the compound’s absorption, distribution, metabolism, and excretion . Additionally, factors such as temperature and pH could potentially affect the stability of the compound .
Safety and Hazards
特性
IUPAC Name |
methyl N-[[5-(furan-2-yl)furan-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-14-11(13)12-7-8-4-5-10(16-8)9-3-2-6-15-9/h2-6H,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKFRWAUMQPXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(O1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide](/img/structure/B2809317.png)
![N-butan-2-yl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2809318.png)
![2-({[3-methyl-1,3-thiazol-2(3H)-yliden]amino}carbonyl)cyclopropanecarboxylic acid](/img/structure/B2809319.png)

![[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2809323.png)
![Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2809324.png)


![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809330.png)
![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-ethyloxime)](/img/structure/B2809332.png)
![9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2809333.png)

![1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2809337.png)
![2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2809338.png)